molecular formula C9H16N2O2 B13016970 Ethyl 3-amino-2-cyano-4-methylpentanoate

Ethyl 3-amino-2-cyano-4-methylpentanoate

Cat. No.: B13016970
M. Wt: 184.24 g/mol
InChI Key: GQLLKPYIPOLIID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-2-cyano-4-methylpentanoate is an organic compound with the molecular formula C9H16N2O2. It is a versatile chemical used in various fields, including organic synthesis and medicinal chemistry. The compound is characterized by its unique structure, which includes an amino group, a cyano group, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-2-cyano-4-methylpentanoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with an appropriate amine under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and may be catalyzed by a base like sodium ethoxide. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-cyano-4-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Ethyl 3-amino-2-cyano-4-methylpentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-cyano-4-methylpentanoate involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amino and cyano groups, allowing it to participate in various chemical reactions. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-amino-2-cyano-4-methylpentanoate can be compared with similar compounds such as:

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

ethyl 3-amino-2-cyano-4-methylpentanoate

InChI

InChI=1S/C9H16N2O2/c1-4-13-9(12)7(5-10)8(11)6(2)3/h6-8H,4,11H2,1-3H3

InChI Key

GQLLKPYIPOLIID-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C(C(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.